molecular formula C7H3F3N2S B11757175 6-(Trifluoromethylthio) nicotinonitrile

6-(Trifluoromethylthio) nicotinonitrile

Cat. No.: B11757175
M. Wt: 204.17 g/mol
InChI Key: OLOBGFXLFZZVGW-UHFFFAOYSA-N
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Description

6-(Trifluoromethylthio) nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethylthio group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio) nicotinonitrile typically involves the trifluoromethylthiolation of nicotinonitrile derivatives. One common method includes the reaction of nicotinonitrile with a trifluoromethylthiolation reagent such as AgSCF3 in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives .

Scientific Research Applications

6-(Trifluoromethylthio) nicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylthio) nicotinonitrile involves its interaction with molecular targets, primarily through the trifluoromethylthio group. This group can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)nicotinonitrile
  • 4-(Trifluoromethyl)nicotinonitrile
  • 2-(Trifluoromethyl)nicotinonitrile

Comparison: 6-(Trifluoromethylthio) nicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted nicotinonitriles. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H

InChI Key

OLOBGFXLFZZVGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)SC(F)(F)F

Origin of Product

United States

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